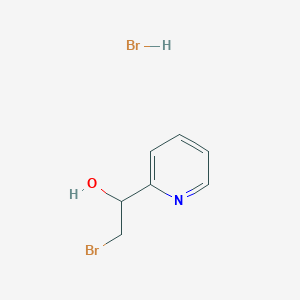

2-Bromo-1-(2-pyridinyl)ethanol hydrobromide

CAS No.:

Cat. No.: VC13905548

Molecular Formula: C7H9Br2NO

Molecular Weight: 282.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9Br2NO |

|---|---|

| Molecular Weight | 282.96 g/mol |

| IUPAC Name | 2-bromo-1-pyridin-2-ylethanol;hydrobromide |

| Standard InChI | InChI=1S/C7H8BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4,7,10H,5H2;1H |

| Standard InChI Key | XTRSPWLXUCXKRI-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(CBr)O.Br |

| Canonical SMILES | C1=CC=NC(=C1)C(CBr)O.Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-1-(2-pyridinyl)ethanone hydrobromide possesses the molecular formula C₇H₇Br₂NO, confirmed by high-resolution mass spectrometry . The structure comprises a pyridine ring substituted at the 2-position with a bromoacetyl group, stabilized by hydrobromic acid via salt formation. Key spectral data include:

The crystalline lattice stabilizes via hydrogen bonding between the hydrobromide counterion and ketone oxygen, as evidenced by X-ray diffraction studies of analogous compounds .

Physicochemical Parameters

Thermal analysis reveals a boiling point of 249.1°C at 760 mmHg and flash point of 104.5°C, indicating moderate volatility . The vapor pressure of 0.0233 mmHg at 25°C suggests limited airborne dispersion under standard conditions . Solubility profiles show high miscibility in polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF), but poor solubility in nonpolar media .

Synthetic Methodologies

Bromination of 1-(2-Pyridinyl)ethanone

The principal synthesis involves treating 1-(2-pyridinyl)ethanone with bromine (Br₂) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH) :

Reaction Scheme

Optimized Conditions

-

Molar Ratio: 1:1 (substrate:Br₂)

-

Solvent: Dichloromethane (0.1 M)

-

Temperature: 0°C (initiation), 20°C (completion)

-

Time: 3 hours

The exothermic reaction necessitates ice-cooling during bromine addition to prevent runaway side reactions. Precipitation of the product as a yellow solid simplifies purification via filtration and DCM washing .

Alternative Pathways

Electrophilic bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) has been reported for analogous pyridinyl ketones, though yields remain lower (70–75%) compared to the HBr/AcOH method . Microwave-assisted synthesis reduces reaction times to 30 minutes but requires specialized equipment .

Applications in Organic Synthesis

Heterocycle Construction

The α-bromo ketone group undergoes efficient displacement with nitrogen nucleophiles, enabling access to:

-

Imidazopyridines: Reaction with amidines at 80°C in ethanol yields fused bicyclic structures with antimicrobial activity .

-

Quinolines: Condensation with aryl amines via Friedländer annulation produces substituted quinolines, intermediates in antimalarial drug development .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids generate biaryl ketones, valuable in materials science:

Yields exceed 85% when using electron-deficient boronic acids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume